5-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
Description
Synthesis Analysis
The synthesis of compounds related to "5-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide" often involves multistep organic reactions. For example, multicomponent reactions have shown promise in creating diverse molecular structures efficiently, indicating the potential pathway for synthesizing complex molecules like the one . The synthesis process typically employs condensation reactions of various precursors under specific conditions to achieve the desired product (Ryzhkova et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to "5-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide" is often characterized by X-ray crystallography, providing insights into their three-dimensional arrangement and intermolecular interactions. The stabilization of the crystal and molecular structure is typically achieved through hydrogen bond interactions, highlighting the importance of these interactions in determining the compound's structure and properties (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating their versatility. For instance, they can undergo condensation reactions with different reagents to afford a wide range of derivatives, including thiazoles, oxadiazoles, pyrazoles, isoxazoles, pyrimidines, and pyridazines. Such reactivity indicates the potential for functionalization and modification to explore new materials or pharmaceutical agents (Khalil et al., 2000).
properties
IUPAC Name |
5-[1-(2,2-dimethyl-4-oxo-3H-pyran-6-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-17(2)9-10(20)8-12(23-17)16(22)19-7-3-4-11(19)13-5-6-14(24-13)15(18)21/h5-6,8,11H,3-4,7,9H2,1-2H3,(H2,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMJCAXOXBBJEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(O1)C(=O)N2CCCC2C3=CC=C(S3)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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